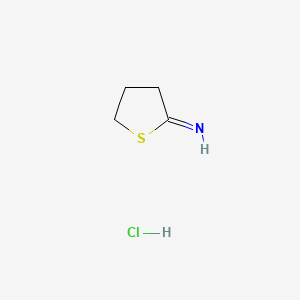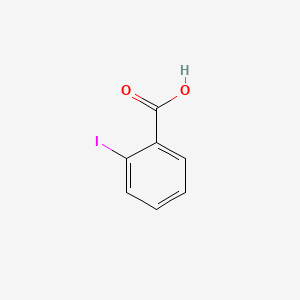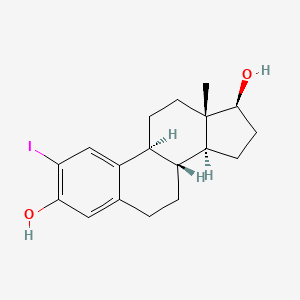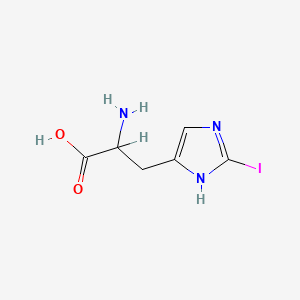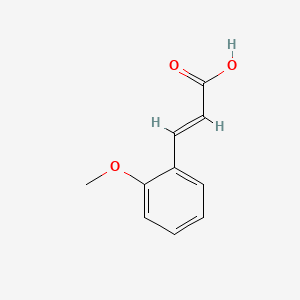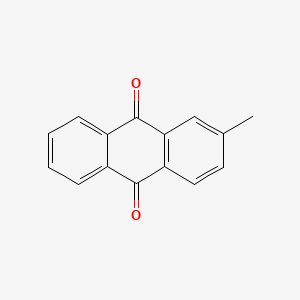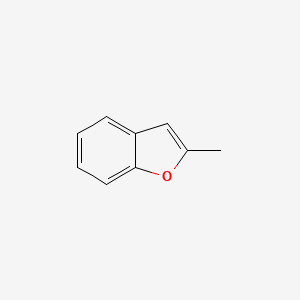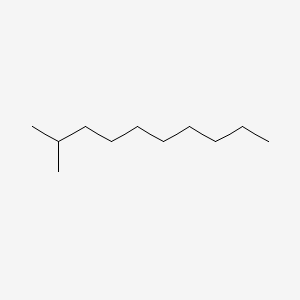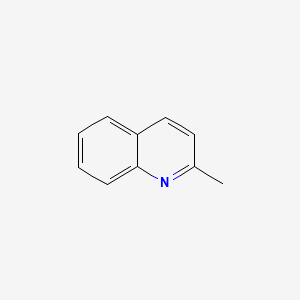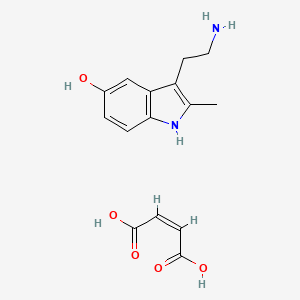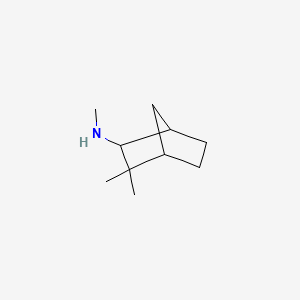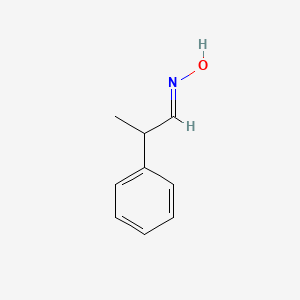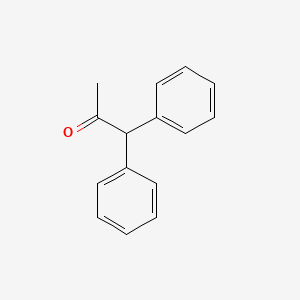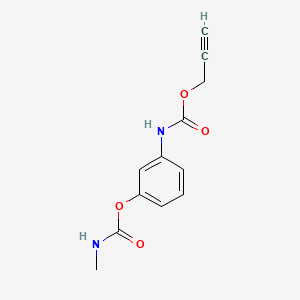
5,6,7,8-Tetrahydro-8-deazahomofolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-8-deazahomofolic acid is a potential inhibitors of thymidylate synthase (TS) and other folate related enzymes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis and Enzyme Inhibition : The synthesis of 8-deazahomofolic acid and its tetrahydro derivative has been achieved. These compounds have shown modest growth inhibition in certain bacteria and L1210 cells, and were found to be weak inhibitors of various enzymes including thymidylate synthase and dihydrofolate reductase (Degraw et al., 1988).
Antitumor Activity : 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues exhibit potent growth inhibition against leukemic cells and show substantial antitumor activity against murine solid tumors (Taylor et al., 1989).
New Synthesis Approaches : A new synthesis of 8-deazafolic acid and the preparation of some 5,6,7,8-tetrahydro derivatives have been developed. These compounds showed cytotoxicity to cultured cells and were tested as inhibitors of bovine dihydrofolic reductase (Temple et al., 1981).
Specific Compound Evaluations
N alpha-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine : This novel folic acid analogue was an effective inhibitor of folylpolyglutamate synthetase and retarded the formation of polyglutamates in HCT-8 cells (Singh et al., 1992).
Reduced Derivatives of 11-deazahomofolic acid : These compounds were evaluated as inhibitors of glycinamide ribonucleotide formyltransferase, showing varied levels of inhibition and moderate inhibition of the growth of certain bacteria and cancer cells (Nair et al., 1989).
7-Oxo Substituted Analogues : These analogues of 5-DATHF and DDATHF were tested against leukemia cells but were found to be inactive, suggesting the presence of the carbonyl group in position C7 might be responsible for this lack of activity (Borrell et al., 2001).
Other Relevant Studies
Conformational Analysis : A study focusing on the conformational analysis of tetrahydropteroic acid and tetrahydro-L-folic acid provides insights into the structural properties of these compounds (Furrer et al., 1978).
Rotationally Restricted Analogues : Investigation into analogues of 5-deazapteroyl-L-glutamate and its derivatives revealed insights into the enzyme substrate interaction and the influence of rotational restriction of the side chain (Rosowsky et al., 1999).
Propiedades
Número CAS |
111113-75-8 |
|---|---|
Nombre del producto |
5,6,7,8-Tetrahydro-8-deazahomofolic acid |
Fórmula molecular |
C21H26N6O6 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H26N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-4,13,15,23-24H,5-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t13-,15+/m1/s1 |
Clave InChI |
KWOGIKPULGQYDN-HIFRSBDPSA-N |
SMILES isomérico |
C1CC2=C(C(=O)N=C(N2)N)N[C@H]1CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1CC2=C(C(=O)NC(=N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
C1CC2=C(C(=O)N=C(N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5,6,7,8-Tetrahydro-8-deazahomofolic acid; 5,6,7,8-Tdfa; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



